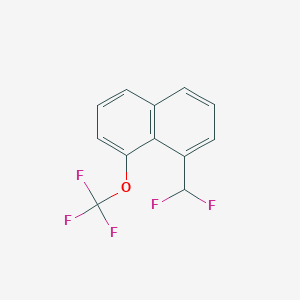

![molecular formula C12H8ClN3O2 B11855291 Methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate](/img/structure/B11855291.png)

Methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 4-chloro-8-méthoxycarbonyl-imidazo[1,2-a]quinoxaline est un composé hétérocyclique appartenant à la famille des imidazoquinoxalines. Ces composés sont connus pour leurs diverses activités biologiques et leurs applications potentielles en chimie médicinale. La structure du 4-chloro-8-méthoxycarbonyl-imidazo[1,2-a]quinoxaline se compose d'un noyau imidazoquinoxalinique avec un ester méthylique et un substituant chlore, qui contribuent à ses propriétés chimiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 4-chloro-8-méthoxycarbonyl-imidazo[1,2-a]quinoxaline implique généralement la cyclisation intramoléculaire de précurseurs appropriés. Une méthode courante est la cyclisation de l'éthyl 1-(5-méthoxycarbonyl-2-nitrophényl)-1H-imidazole-2-carboxylate, qui est réalisée par l'action du phényliodure(III) dicyclohexanecarboxylate en présence d'un catalyseur à l'iridium et de lumière visible . Cette réaction conduit à la formation du 4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-8-carboxylate de méthyle, qui peut être ensuite fonctionnalisé pour obtenir le composé souhaité.

Méthodes de production industrielle

Les méthodes de production industrielle du 4-chloro-8-méthoxycarbonyl-imidazo[1,2-a]quinoxaline ne sont pas bien documentées dans la littérature. Les principes de la chimie verte et de l'optimisation des procédés sont susceptibles d'être appliqués pour intensifier la synthèse tout en minimisant l'impact environnemental et en maximisant le rendement.

Analyse Des Réactions Chimiques

Types de réactions

Le 4-chloro-8-méthoxycarbonyl-imidazo[1,2-a]quinoxaline subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le phényliodure(III) dicyclohexanecarboxylate et des bases pour les réactions de substitution nucléophile. Les conditions de réaction impliquent souvent l'utilisation de catalyseurs et de solvants spécifiques pour faciliter les transformations souhaitées.

Produits principaux

Les produits principaux formés à partir de ces réactions comprennent divers dérivés fonctionnalisés des imidazoquinoxalines, tels que les sulfones, les dérivés hydroxy, phénoxy et alkylamino .

Applications de la recherche scientifique

Le 4-chloro-8-méthoxycarbonyl-imidazo[1,2-a]quinoxaline a plusieurs applications de recherche scientifique :

Chimie médicinale : Il présente une activité anticancéreuse potentielle, en particulier contre le mélanome, le lymphome T, la leucémie myéloïde et le cancer du côlon.

Études biologiques : Le composé sert d'outil précieux pour étudier les voies biologiques et les cibles moléculaires impliquées dans son mécanisme d'action.

Applications industrielles : Ses dérivés sont utilisés dans le développement de produits pharmaceutiques et d'autres composés bioactifs.

Mécanisme d'action

Le mécanisme d'action du 4-chloro-8-méthoxycarbonyl-imidazo[1,2-a]quinoxaline implique son interaction avec des cibles moléculaires et des voies spécifiques. Il agit comme un antagoniste des récepteurs de l'adénosine et des benzodiazépines A1, et comme un inhibiteur de diverses kinases telles que SK2, PIM et IkB . Ces interactions conduisent à la modulation des processus cellulaires, contribuant à ses effets biologiques.

Applications De Recherche Scientifique

Methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate has several scientific research applications:

Medicinal Chemistry: It exhibits potential anticancer activity, particularly against melanoma, T-lymphoma, myeloid leukemia, and colon cancer.

Biological Studies: The compound serves as a valuable tool in studying the biological pathways and molecular targets involved in its mechanism of action.

Industrial Applications: Its derivatives are used in the development of pharmaceuticals and other bioactive compounds.

Mécanisme D'action

The mechanism of action of methyl 4-chloroimidazo[1,2-A]quinoxaline-8-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of various kinases such as SK2, PIM, and IkB . These interactions lead to the modulation of cellular processes, contributing to its biological effects.

Comparaison Avec Des Composés Similaires

Composés similaires

Des composés similaires au 4-chloro-8-méthoxycarbonyl-imidazo[1,2-a]quinoxaline comprennent d'autres imidazoquinoxalines telles que :

Imidazo[1,5-a]quinoxalines : Ces composés partagent une structure de base similaire, mais diffèrent par la position des atomes d'azote dans le cycle.

Imidazo[1,2-a]quinoxalines avec différents substituants : Les variations des substituants sur le noyau imidazoquinoxalinique peuvent conduire à différentes activités biologiques et propriétés chimiques.

Unicité

Le 4-chloro-8-méthoxycarbonyl-imidazo[1,2-a]quinoxaline est unique en raison de son motif de substitution spécifique, qui lui confère une réactivité chimique et une activité biologique distinctes. La présence de l'atome de chlore et du groupe ester méthylique améliore son potentiel en tant qu'intermédiaire polyvalent dans la synthèse de composés bioactifs .

Propriétés

Formule moléculaire |

C12H8ClN3O2 |

|---|---|

Poids moléculaire |

261.66 g/mol |

Nom IUPAC |

methyl 4-chloroimidazo[1,2-a]quinoxaline-8-carboxylate |

InChI |

InChI=1S/C12H8ClN3O2/c1-18-12(17)7-2-3-8-9(6-7)16-5-4-14-11(16)10(13)15-8/h2-6H,1H3 |

Clé InChI |

ZASDOHZGWDMWIT-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1=CC2=C(C=C1)N=C(C3=NC=CN23)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Iodo-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11855228.png)

![3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11855241.png)

![[6-Methyl-2-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11855266.png)

![N-[4-(2-Methylimidazo[1,2-A]pyridin-3-YL)-2-pyrimidinyl]acetamide](/img/structure/B11855284.png)